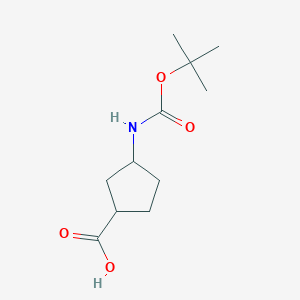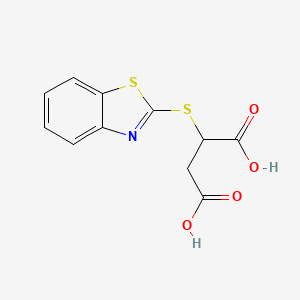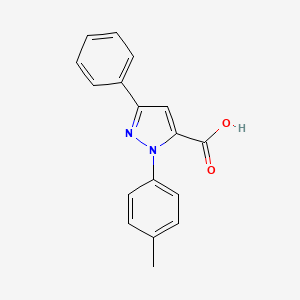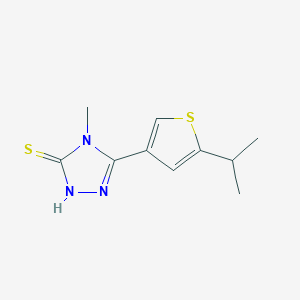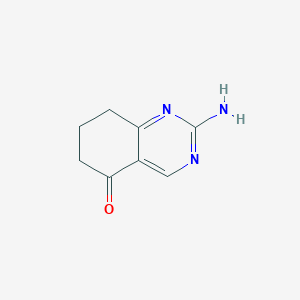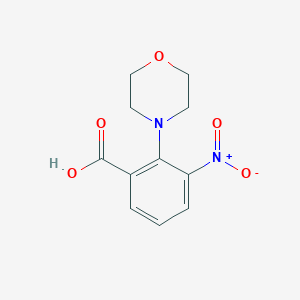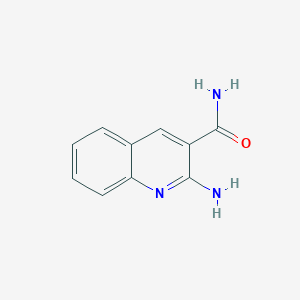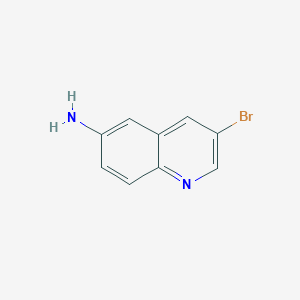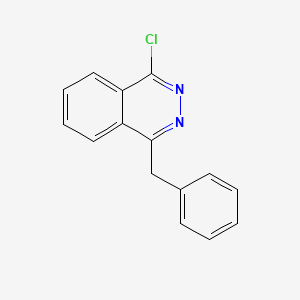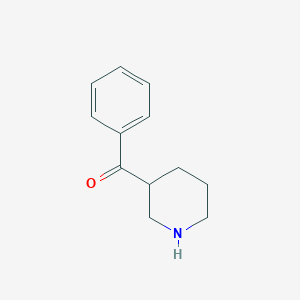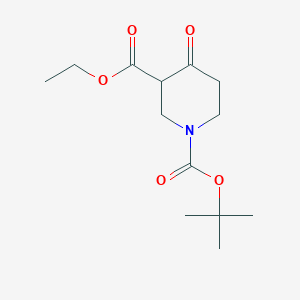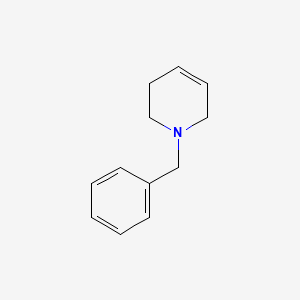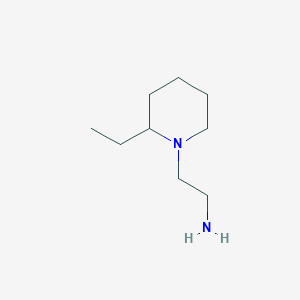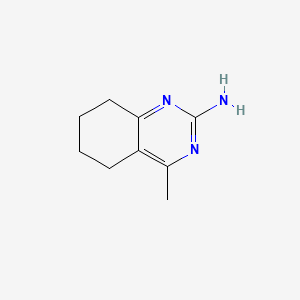
4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a derivative of the quinazoline group, which is a bicyclic compound that consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various methods. One approach involves a one-pot multicomponent reaction (MCR), which allows for the efficient synthesis of 5,6,7,8-tetrahydroquinazolin-2-amine compounds. This method is advantageous as it proceeds more easily than conventional multistep organic reactions, saving time and reducing the number of trials . Another synthesis method reported involves a one-pot sequential Ugi-azide/Palladium-catalyzed azide-isocyanide cross-coupling/cyclization reaction, yielding 4-tetrazolyl-3,4-dihydroquinazoline derivatives with anticancer activity . Additionally, a domino reaction catalyzed by indium chloride in water has been used to synthesize various tetrahydroquinoline derivatives, demonstrating the versatility of synthesis methods for these compounds .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a tetrahydroquinazoline core, which can be substituted at various positions to yield compounds with different biological activities. For instance, the substitution of the 2-Cl group in a lead compound with other functional groups led to the identification of a potent apoptosis inducer with excellent blood-brain barrier penetration . The structural features of these compounds are crucial for their biological activities and are often determined and characterized by spectroscopic methods such as infrared, nuclear magnetic resonance, and mass spectrometry .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including cyclization and cross-coupling reactions, to form new compounds with potential biological activities. The synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, for example, involves a four-component reaction that constructs several new bonds . These reactions are significant for the development of new pharmaceutical agents with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the compounds' biological activities and pharmacological profiles. For instance, the ability of a compound to penetrate the blood-brain barrier is a critical property for anticancer agents targeting brain tumors . The synthesis methods and the resulting molecular structures play a pivotal role in determining these properties.
Applications De Recherche Scientifique
Synthesis and Characterization
4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives have been synthesized using one-pot multicomponent reactions, simplifying the production process. These compounds have been characterized by various spectroscopic techniques, indicating their potential in the field of organic chemistry and drug development (Tugcu & Turhan, 2018).
Biological Activities
These compounds have demonstrated significant biological activities. For instance, they have been explored as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, showcasing potential as antitumor agents (Gangjee et al., 1995). Another study also investigated these compounds for their antitumor properties, demonstrating their potential in cancer therapy (Gangjee et al., 1995).
Potential in Medicinal Chemistry
The derivatives of 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine have shown promise in medicinal chemistry. For example, they have been used in the synthesis of tetrahydroquinazoline analogs of aminopterin and methotrexate, indicating their relevance in drug synthesis and development (Gangjee et al., 1995).
Applications in Anticancer Research
Specific derivatives have been identified as potent inducers of apoptosis and efficacious anticancer agents, with high blood-brain barrier penetration, highlighting their potential in cancer treatment (Sirisoma et al., 2009).
Synthesis Techniques
Advanced synthesis techniques involving one-pot sequential reactions have been employed to create derivatives with potential applications in synthesis and medicinal chemistry (Xiong et al., 2022).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
The synthesized compounds have shown high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, suggesting they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
Propriétés
IUPAC Name |
4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRKDMNNDAVJSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406995 |
Source


|
| Record name | 4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
CAS RN |
58544-43-7 |
Source


|
| Record name | 4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

